4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole
Description
4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a [(4-bromophenyl)sulfonyl]methyl group. The bromine atom on the phenyl ring contributes to molecular weight (estimated ~370 g/mol) and lipophilicity, which may influence bioavailability and target binding in biological systems.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSVLZVOCIDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzyl chloride with sodium sulfinate to form 4-bromobenzyl sulfone. This intermediate is then reacted with 3,5-dimethylisoxazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include azido derivatives and other substituted phenyl compounds.
Oxidation and Reduction: Products include sulfides and sulfoxides.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of isoxazole derivatives, including 4-{[(4-bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole, as promising candidates for cancer therapy. A notable study focused on the inhibition of bromodomain-containing protein 4 (BRD4), which is implicated in the regulation of gene transcription and cancer progression. The compound exhibited significant antiproliferative activity against colorectal cancer cells, with an IC50 value of 162 nM, indicating its potential as a therapeutic agent against this malignancy .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of key proteins associated with tumor growth. Specifically, it was found to down-regulate c-MYC protein levels while up-regulating HEXIM1 expression, thereby influencing apoptotic pathways within cancer cells .
Synthesis and Structural Studies
2.1 Synthesis of Derivatives
The synthesis of this compound has been explored through various methodologies aimed at enhancing its biological activity. For instance, a study outlined a method for synthesizing derivatives of isoxazole that could potentially exhibit improved pharmacological properties through modifications to their chemical structure .
2.2 Characterization Techniques
Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity. The spatial structure of derivatives has been elucidated using X-ray diffraction analysis, which provides insights into their three-dimensional conformations and potential interactions with biological targets .
3.1 Biological Screening
Biological screening of isoxazole derivatives has revealed a broad spectrum of activity, including anti-inflammatory and neuroprotective effects. The sulfonyl group in this compound enhances its reactivity and biological interactions, making it a candidate for further exploration in drug development .
3.2 Potential for New Drug Development
The ongoing research into the pharmacological properties of this compound suggests a strong potential for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The modification of existing natural products with isoxazole structures has been identified as a promising strategy for discovering new biologically active compounds .
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS No.) | Molecular Formula | Functional Groups | Substituent Positions (Isoxazole) | Molecular Weight (g/mol) | Key Properties/Inferences |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₁BrN₂O₃S* | Sulfonyl, Bromophenyl, Methyl | 3,5-Me; 4-SO₂Me-BrPh | ~370 | High polarity (sulfonyl), potential halogen bonding |
| 4-[(4-Bromophenyl)diazenyl]-3,5-dimethylisoxazole (BBC/685) | C₁₁H₁₀BrN₃O | Azo, Bromophenyl, Methyl | 3,5-Me; 4-N=N-BrPh | 280.13 | Colored (azo), potential redox sensitivity |
| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (91182-60-4) | C₁₁H₇BrN₂O₃ | Carboxylic Acid, Bromophenyl, Methyl | 3-Me; 4-COOH; 5-BrPh | 303.09 | High acidity, hydrogen bonding capability |
| 3,5-Dimethylisoxazole-4-carboxylic acid (2510-36-3) | C₆H₇NO₃ | Carboxylic Acid, Methyl | 3,5-Me; 4-COOH | 141.12 | Water-soluble, zwitterionic potential |
| Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (1228689-61-9) | C₁₂H₁₀BrNO₃ | Ester, Bromophenyl, Methyl | 3-Me; 4-COOMe; 5-BrPh | 296.12 | Lipophilic, hydrolyzable to carboxylic acid |
*Estimated based on structural features.
Functional Group Analysis
- Sulfonyl vs. Azo/Carboxylic Acid/Esters: The sulfonyl group in the target compound is electron-withdrawing, enhancing stability and polarity compared to the azo group in BBC/685, which is redox-sensitive and chromophoric .
Bromophenyl Substituent :
Substituent Position Impact
- In contrast, 91182-60-4 places bromophenyl at position 5, altering electronic distribution .
Methyl Groups at 3,5-Positions :
- Shared with the target compound and 2510-36-3, these groups stabilize the isoxazole ring but reduce conformational flexibility compared to analogs with single methyl groups .
Biological Activity
4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrNO3S, with a molecular weight of approximately 330.2 g/mol. The compound features a sulfonyl group attached to a bromophenyl moiety and a dimethylisoxazole ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes involved in various cellular processes. Research indicates that derivatives of isoxazole can act as inhibitors for bromodomain-containing proteins (BRD4), which play a crucial role in gene transcription regulation. For instance, studies have shown that certain 3,5-dimethylisoxazole derivatives exhibit significant inhibitory effects on BRD4, leading to reduced proliferation of cancer cells and modulation of apoptosis pathways .
Biological Activities
- Antitumor Activity :
- Protein Inhibition :
- Synthetic Applications :
Case Studies
- Study on Anticancer Properties : A series of experiments were conducted on various cancer cell lines (including pancreatic and colorectal cancers) to assess the antiproliferative effects of isoxazole derivatives. Results indicated that modifications at the 4-position significantly enhanced binding affinity to BRD4 .
- Synthesis and Characterization : Research focused on synthesizing new derivatives from the parent compound has shown promising results in enhancing biological activity through structural modifications. For example, sulfochlorination at specific positions has been linked to increased reactivity and biological efficacy .
Data Tables
| Compound | IC50 (nM) | Tumor Suppression Rate (%) | Mechanism |
|---|---|---|---|
| Compound 22 | 162 | 56.1 | BRD4 Inhibition |
| Other Derivatives | <7.7 | Not specified | Various targets |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 4-{[(4-bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole?
Answer: Synthesis typically involves multi-step reactions starting with 3,5-dimethylisoxazole derivatives. A general approach includes:
Sulfonylation : React 3,5-dimethylisoxazole with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonylmethyl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Characterization :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on sulfonyl methyl protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H] ~383.2 Da) .
Q. How can structural elucidation of this compound be performed using crystallographic and computational methods?
Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond lengths (e.g., S–O ~1.43 Å, C–Br ~1.90 Å) and torsion angles to confirm sulfonyl group orientation .
- DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level using Gaussian 08. Analyze molecular electrostatic potential (MEP) to identify electrophilic/nucleophilic sites (e.g., sulfonyl oxygen as electron-rich regions) .
Q. What biological activities are associated with 3,5-dimethylisoxazole derivatives, and how are they evaluated?
Answer: 3,5-Dimethylisoxazole derivatives act as acetyl-lysine mimetics targeting bromodomains (e.g., BET proteins). Key assays include:
- Binding Affinity : Measure IC using fluorescence anisotropy or AlphaScreen with BRD4(1) bromodomain .
- Cellular Activity : Test antiproliferative effects in MV4;11 leukemia cells via MTT assays (IC <1 μM for potent derivatives) .
- Selectivity : Compare activity across cancer cell lines (e.g., lack of cytotoxicity in non-BET-dependent lines) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound for bromodomain inhibition?
Answer:
- DFT Analysis : Calculate Fukui indices to identify reactive sites for functionalization (e.g., sulfonyl group for hydrogen bonding) .
- Docking Studies : Use AutoDock Vina to predict binding poses in BRD4(1) (PDB: 3P5O). Key interactions include:
- Ligand Efficiency : Optimize LE (>0.3) by balancing potency (IC) and molecular weight .
Q. How should researchers address contradictions in biological activity data across studies?
Answer: Contradictions (e.g., cell line-specific cytotoxicity) may arise from:
- Assay Conditions : Standardize incubation time (72 hours) and serum concentration (10% FBS) .
- Compound Stability : Verify stability in cell media via LC-MS (e.g., hydrolysis of sulfonyl group) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to exclude non-BET targets .
Q. What structural modifications enhance the potency and selectivity of 3,5-dimethylisoxazole derivatives?
Answer: Key SAR insights from X-ray crystallography (e.g., Hewings et al., 2013):
Q. What methodological challenges arise in synthesizing and purifying this compound?
Answer:
- Sulfonylation Yield : Optimize reaction temperature (0°C to RT) to minimize side products (e.g., over-sulfonylation) .
- Purification : Use reverse-phase HPLC for polar byproducts. Troubleshoot column clogging with pre-filtration (0.45 μm membrane) .
- Stereochemical Purity : For chiral analogs, employ chiral stationary phases (e.g., Chiralpak AD-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
